![molecular formula C14H18N2O2S B2996228 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide CAS No. 868230-80-2](/img/structure/B2996228.png)
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compound I found is "N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine" . It has a molecular weight of 279.41 and is a solid in physical form .
Synthesis Analysis
While specific synthesis information for “N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide” is not available, benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of the related compound “N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is C14H21N3OS . The average mass is 265.375 Da and the monoisotopic mass is 265.124878 Da .Physical And Chemical Properties Analysis
The related compound “N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is a solid . More specific physical and chemical properties for “N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide” are not available.Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Applications
A study by M. Hassan, S. Khan, and M. Amir (2012) designed and synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, evaluating their anticonvulsant and neuroprotective effects. Notably, one derivative demonstrated significant efficacy as an anticonvulsant and also exhibited promising neuroprotective effects by lowering levels of specific markers, suggesting a potential lead for safer and effective anticonvulsants with neuroprotective capabilities Hassan, Khan, & Amir, 2012.
Photodynamic Therapy for Cancer Treatment
Another investigation by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzothiazole groups, for use in photodynamic therapy. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for treating cancer, highlighting the potential for benzothiazole derivatives in medical applications Pişkin, Canpolat, & Öztürk, 2020.
Anthelmintic Properties
Research conducted by Taís C. Silva et al. (2022) on N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of albendazole, showed promising in vitro anthelmintic properties against the nematode Toxocara canis. This study highlights the potential for developing novel anthelmintic agents through molecular simplification of existing drugs Silva et al., 2022.
Synthesis and Characterization
Liu Yue-ji (2015) synthesized a series of N-benzyl amides, including N-(3-methoxybenzyl)pentanamide, through the amidation reaction, showcasing the synthetic approaches to benzothiazole derivatives and their potential applications Liu Yue-ji, 2015.
Wirkmechanismus
Target of Action
The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
This interaction can result in changes to the target’s structure or function, disrupting its role in essential biological processes .
Biochemical Pathways
Benzothiazole derivatives, including N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide, are believed to affect the biochemical pathways associated with the synthesis of cell wall components in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, these compounds disrupt the production of key cell wall components, leading to downstream effects such as impaired cell growth and viability .
Result of Action
The inhibition of the DprE1 enzyme by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide can lead to significant molecular and cellular effects. Most notably, it can result in the disruption of cell wall synthesis in Mycobacterium tuberculosis, leading to impaired cell growth and viability . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-5-6-11(17)15-14-16-12-10(18-3)8-7-9(2)13(12)19-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYPWWDVMZVKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.